molecular formula C12H15Cl2N B8555543 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride

Cat. No. B8555543
M. Wt: 244.16 g/mol
InChI Key: LJOJAWIAQVDMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030322B2

Procedure details

To a solution of tert-butyl 5-chloro-2,3-dihydrospiro[indene-1,3′-pyrrolidine]-1′-carboxylate (Prep9, 900 mg, 2.93 mol) in methanol (10 ml), HCl/CH3OH (10 ml, 3M in methanol) was added and stirred overnight at room temperature. The solvent was evaporated in vacuo to give the title compound (500 mg, y=82%).
Name
tert-butyl 5-chloro-2,3-dihydrospiro[indene-1,3′-pyrrolidine]-1′-carboxylate
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:19](=[CH:20][CH:21]=1)[C:7]1([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]1)[CH2:6][CH2:5]2>CO.Cl.CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:19](=[CH:20][CH:21]=1)[C:7]1([CH2:11][CH2:10][NH:9][CH2:8]1)[CH2:6][CH2:5]2 |f:2.3,4.5|

Inputs

Step One
Name
tert-butyl 5-chloro-2,3-dihydrospiro[indene-1,3′-pyrrolidine]-1′-carboxylate
Quantity
900 mg
Type
reactant
Smiles
ClC=1C=C2CCC3(CN(CC3)C(=O)OC(C)(C)C)C2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC=1C=C2CCC3(CNCC3)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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